![molecular formula C19H23NO4 B3105875 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 15547-55-4](/img/structure/B3105875.png)
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
The compound “1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of catalytic protocols for the synthesis of organic compounds with a more sustainable perspective. For instance, the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .Scientific Research Applications
Synthesis of Novel Derivatives
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been utilized in the synthesis of novel derivatives. For instance, it's employed in the preparation of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide with substituents in various positions, opening avenues for the development of diverse chemical compounds (Aghekyan et al., 2009).
Electrochemical Oxidation Studies
Research into the electrochemical oxidation of aromatic ethers includes studies on 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. These studies shed light on the behavior of these compounds under oxidation conditions and are important for understanding their chemical properties (Carmody et al., 1980).
Reactions with Isatin
The compound reacts with isatin in acidic solutions, leading to products like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-spiro-3′-(2′-oxoindoline). These reactions are significant for exploring new synthetic pathways and potential pharmacological applications (Brouwer et al., 1972).
Studies in Cyclization Reactions
This compound has been a subject of interest in studies focusing on cyclization reactions. For instance, its use in the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline via Pummerer-type cyclization highlights its role in facilitating complex chemical transformations (Saitoh et al., 2001).
Local Anesthetic Activity and Toxicity Studies
There has been research evaluating the local anesthetic activity and acute toxicity of 1-aryltetrahydroisoquinoline alkaloid derivatives. These studies are pivotal in assessing the potential medical applications and safety profiles of these compounds (Azamatov et al., 2023).
Enantioselective Synthesis for Alkaloid Preparation
The enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline highlights its importance in preparing optically active pharmaceutical compounds (Blank & Opatz, 2011).
Mechanism of Action
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-21-15-6-5-13(10-16(15)22-2)19-14-11-18(24-4)17(23-3)9-12(14)7-8-20-19/h5-6,9-11,19-20H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMUOHMXSGNQTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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